molecular formula C10H11ClF2O B8029713 2-Butoxy-4-chloro-1,3-difluorobenzene

2-Butoxy-4-chloro-1,3-difluorobenzene

Cat. No.: B8029713
M. Wt: 220.64 g/mol
InChI Key: PUSJRXHLFNCLJI-UHFFFAOYSA-N
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Description

2-Butoxy-4-chloro-1,3-difluorobenzene (C₁₀H₁₁ClF₂O) is a halogenated aromatic compound featuring a benzene ring substituted with chlorine, fluorine, and a butoxy group. Its molecular weight is 220.643 g/mol, with a monoisotopic mass of 220.046649 g/mol . The compound’s structure includes fluorine atoms at positions 1 and 3, a chlorine atom at position 4, and a butoxy group (-OC₄H₉) at position 2. The ChemSpider ID is 68735602, and its MDL number is MFCD29044098 .

Properties

IUPAC Name

3-butoxy-1-chloro-2,4-difluorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClF2O/c1-2-3-6-14-10-8(12)5-4-7(11)9(10)13/h4-5H,2-3,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUSJRXHLFNCLJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=C(C=CC(=C1F)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClF2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butoxy-4-chloro-1,3-difluorobenzene typically involves the halogenation and alkylation of benzene derivatives. One common method includes the reaction of 4-chloro-1,3-difluorobenzene with butanol in the presence of a base, such as potassium carbonate, under reflux conditions .

Industrial Production Methods

Industrial production of this compound often involves large-scale chemical reactors where the reactants are combined under controlled temperature and pressure conditions. The process may include purification steps such as distillation or recrystallization to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-Butoxy-4-chloro-1,3-difluorobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of various substituted benzene derivatives.

    Oxidation: Formation of butoxybenzaldehyde or butoxybenzoic acid.

    Reduction: Formation of cyclohexane derivatives.

Scientific Research Applications

2-Butoxy-4-chloro-1,3-difluorobenzene is utilized in several scientific research fields:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Employed in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Butoxy-4-chloro-1,3-difluorobenzene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular pathways and biological processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize 2-butoxy-4-chloro-1,3-difluorobenzene, the following structurally related difluorobenzene derivatives are analyzed (Table 1):

Table 1: Structural and Physical Properties of Selected Difluorobenzene Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Positions Boiling Point (°C) Density (g/cm³) Key Applications
This compound C₁₀H₁₁ClF₂O 220.64 1,3-F; 2-OBut; 4-Cl Not Available Not Available Potential synthesis intermediate
1,4-Dibromo-2,3-difluorobenzene C₆H₂Br₂F₂ 271.89 1,4-Br; 2,3-F Not Provided Not Provided Laboratory chemical, manufacturing
1-Bromo-2,3-difluorobenzene C₆H₃BrF₂ 192.98 1-Br; 2,3-F 234 (at 765 mmHg) 1.724 Reagent for natural products
1-Bromo-2,4-difluorobenzene C₆H₃BrF₂ 192.98 1-Br; 2,4-F Not Provided Not Provided Specialized organic synthesis

Key Comparisons

Structural Differences: Substituent Types: Unlike brominated analogs (e.g., 1,4-dibromo-2,3-difluorobenzene), the butoxy-chloro derivative incorporates an oxygen-containing alkoxy group, which enhances solubility in polar solvents compared to bromine’s electronegative but non-polar nature . Positional Effects: The 1,3-difluoro substitution in the butoxy compound contrasts with the 2,3-difluoro pattern in brominated analogs.

Physical Properties :

  • The butoxy derivative’s molecular weight (220.64 g/mol) is higher than brominated difluorobenzenes (192.98–271.89 g/mol), primarily due to the butoxy group’s larger alkyl chain .
  • Boiling points for brominated derivatives (e.g., 234°C for 1-bromo-2,3-difluorobenzene) suggest higher volatility compared to the butoxy compound, though data for the latter are unavailable .

Applications :

  • Brominated Derivatives : Used as reagents in natural product synthesis (e.g., 1-bromo-2,3-difluorobenzene) or industrial manufacturing (e.g., 1,4-dibromo-2,3-difluorobenzene) .
  • Butoxy-Chloro Derivative : Likely serves as a specialty intermediate in pharmaceuticals or agrochemicals due to its mixed halogen-alkoxy functionality, though specific applications require further study .

The butoxy compound’s safety profile is undocumented in the provided sources, but alkoxy groups generally reduce acute toxicity compared to halogens like bromine .

Research Findings and Implications

  • Reactivity Trends : Brominated difluorobenzenes exhibit higher electrophilicity at the para position relative to fluorine, whereas the butoxy group in this compound may direct substitution to ortho/para positions via resonance effects .
  • Synthetic Utility : The butoxy compound’s chlorine atom offers a site for further functionalization (e.g., cross-coupling reactions), a feature less explored in brominated counterparts .

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